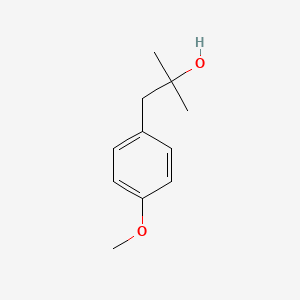

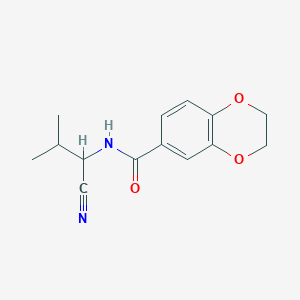

1-(4-Methoxyphenyl)-2-methylpropan-2-ol

Descripción general

Descripción

“1-(4-Methoxyphenyl)-2-methylpropan-2-ol” is an aromatic chemical compound. It is also known as 4-Acetylanisole, para-Acetanisole, 4-Methoxyacetophenone, Linarodin, Novatone, Vananote, Castoreum anisole, and 4-Methoxyphenyl methyl ketone . It has a sweet, fruity, nutty aroma, similar to vanilla . It is used as a fragrance and flavorant .

Synthesis Analysis

The synthesis of “1-(4-Methoxyphenyl)-2-methylpropan-2-ol” involves Friedel-Crafts acylation of anisole with acetyl chloride . The compound can also be prepared by the photo-catalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .Molecular Structure Analysis

The molecular structure of “1-(4-Methoxyphenyl)-2-methylpropan-2-ol” was analyzed using Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra . The vibrational wavenumbers of the structure were computed using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311++g (d,p) basis set .Chemical Reactions Analysis

The compound exhibits low reactivity in chemical reactions, indicating high stability . This is due to a large HOMO–LUMO energy gap . The compound also shows significant antibacterial effect against some bacterial strains .Physical And Chemical Properties Analysis

The compound has a molar mass of 150.177 g/mol . It appears as white to pale yellow crystals . It has a melting point of 38.2 °C and a boiling point of 254 °C . It is soluble in water .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

Synthesis of Spirocyclohexadienones : 1-(p-methoxyphenyl)-2-methylpropan-1-ol is used in the synthesis of spirocyclohexadienones. The stability of these compounds depends on the substituents used in the reaction. This process was studied using semiempirical quantum-chemical methods (Ausheva et al., 2001).

Hydrocarbonylation Reactions : It serves as a starting material in hydrocarbonylation reactions to produce butane-1,4-diol and 2-methylpropan-1-ol. The reaction mechanism involves formation and tautomerism of vinyl alcohol (Simpson et al., 1996).

Synthesis of Various Alcohols and Esters : It is used in the reaction with different compounds to produce a variety of alcohols and esters, demonstrating its versatility in organic synthesis (Collins & Jacobs, 1986).

Study of Radical Cations : The compound is involved in studies of one-electron oxidation of aryl propanols, helping to understand the behavior of radical cations and their fragmentation (Baciocchi et al., 1996).

Applications in Chemical Protection and Catalysis

Protecting Group for Boronic Acids : It has been developed as a new protecting group for boronic acids. This application is significant in organic synthesis and pharmaceutical chemistry (Yan, Jin, & Wang, 2005).

Catalyst in Isobutanol Production : Engineered enzymes involving this compound have been used to produce isobutanol, a biofuel, under anaerobic conditions. This showcases its role in sustainable energy production (Bastian et al., 2011).

Photochemistry and Radical Studies

In Photochemical Reactions : The compound plays a role in photochemical reactions involving radical cations. This research is crucial for understanding the mechanisms of photochemical processes (Okamoto & Arnold, 1985).

Study of Radical Ions : It's used in the study of radical ions in photochemistry, helping to elucidate the reaction pathways and mechanisms in these processes (Bietti & Capone, 2008).

Miscellaneous Applications

In Fragrance Synthesis : The compound has been used in the synthesis of fragrances like Canthoxal and Silvial®, highlighting its application in the fragrance industry (Beghetto et al., 2014).

Environmental Applications : It is involved in the study of hydroxyaldehyde products from hydroxyl radical reactions, which is relevant for environmental chemistry and atmospheric studies (Reisen et al., 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

While there are studies on various derivatives of the compound, both experimental and theoretical studies on “1-(4-Methoxyphenyl)-2-methylpropan-2-ol” itself are quite insufficient for determination of the physical and chemical properties . Therefore, future research could focus on a more detailed investigation of its properties and potential applications.

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,12)8-9-4-6-10(13-3)7-5-9/h4-7,12H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARSYQUQCPAGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-2-methylpropan-2-ol | |

CAS RN |

35144-39-9 | |

| Record name | 1-(4-Methoxyphenyl)-2-methyl-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B2801012.png)

amine](/img/structure/B2801015.png)

![3-Fluorosulfonyloxy-5-[2-(oxolan-2-yl)propan-2-ylcarbamoyl]pyridine](/img/structure/B2801021.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2801023.png)

![(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid](/img/no-structure.png)